p-Cresol-d3 (methyl-d3)

説明

Significance of Deuterated Isotope Labeling in Chemical and Biological Systems

Deuterated isotope labeling is a powerful technique that provides detailed insights into the behavior of molecules within chemical and biological systems. biocrates.com It involves the substitution of hydrogen atoms with deuterium (B1214612), which, having an extra neutron, doubles the mass of the hydrogen atom without significantly altering the molecule's chemical properties. tpsgc-pwgsc.gc.ca

Isotopic tracers are founded on the principle that isotopes of an element, while differing in mass, are chemically and functionally almost identical. wastewaterts.comnih.gov This allows labeled compounds to mimic the behavior of their natural counterparts in biological and chemical processes. mdpi.com By introducing a labeled compound into a system, researchers can follow its journey, a practice known as isotopic tracing. mdpi.comnih.gov

The core idea is to use the isotopic label as a marker. mdpi.com This marker can be detected using analytical techniques like mass spectrometry, which separates molecules based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. wastewaterts.comnih.gov This allows for the tracking of metabolic pathways, the elucidation of reaction mechanisms, and the quantification of specific molecules within complex mixtures. nih.govoup.com

Deuterium labeling offers several distinct advantages in research, enhancing both the understanding of reaction mechanisms and the accuracy of analytical measurements.

Mechanistic Elucidation : The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference leads to the "kinetic isotope effect" (KIE), where reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond. biocrates.comnih.gov By observing these rate changes, researchers can deduce the step-by-step sequence of a chemical reaction. researchgate.nettandfonline.com

Analytical Accuracy : In quantitative analysis, particularly when using mass spectrometry, deuterated compounds like p-Cresol-d3 (methyl-d3) are widely used as internal standards. researchgate.netmetabolon.com An internal standard is a known amount of a labeled compound added to a sample. Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. metabolon.com This allows for highly accurate quantification of the target compound, correcting for variations in sample processing and instrument response. metabolon.commdpi.com This is crucial for obtaining reliable data in complex biological matrices. biocrates.com

Fundamental Principles of Isotopic Tracers in Research

Overview of p-Cresol's Biological and Environmental Relevance

p-Cresol (B1678582), the non-deuterated form of the compound, is a significant molecule due to its presence and effects in both biological and environmental contexts. It is a phenolic compound that arises from both natural and anthropogenic sources.

In humans and animals, p-Cresol is not produced by host enzymes but is a metabolic byproduct of the gut microbiota. nih.govmdpi.com Specific bacteria in the colon, such as those from the Clostridium genus, ferment the aromatic amino acids tyrosine and, to a lesser extent, phenylalanine. biocrates.comtandfonline.comfrontiersin.org This process is a part of protein breakdown and putrefaction in the gut. oup.com

The metabolic pathway involves the conversion of tyrosine to 4-hydroxyphenylacetic acid, which is then decarboxylated by intestinal bacteria to form p-Cresol. oup.com Once formed, p-Cresol is absorbed from the colon into the bloodstream. tandfonline.com In the liver and colonic mucosa, it undergoes detoxification, where it is conjugated to form p-cresyl sulfate (B86663) (pCS) and, to a smaller degree, p-cresyl glucuronide (pCG). nih.govtandfonline.commdpi.com These conjugated forms are then typically excreted in the urine. biocrates.comnih.gov

p-Cresol and its conjugates are recognized as uremic toxins, which accumulate in the body when kidney function is impaired. biocrates.commdpi.commetabolon.com Elevated levels are associated with the progression of chronic kidney disease (CKD) and cardiovascular complications. biocrates.commdpi.com

p-Cresol is introduced into the environment from both natural and man-made sources.

Environmental Sources:

Natural Sources : It occurs naturally as a product of the decomposition of organic matter, in the oils of various plants, and is released during natural fires and volcanic activity. who.intcdc.gov It is also found in animal and human excreta. who.intanalytice.com

Anthropogenic Sources : Industrial activities are a major source of p-Cresol. It is produced as a byproduct during the fractional distillation of crude oil and coal tar. who.intanalytice.comwikipedia.org It is used as an intermediate in the manufacturing of resins, antioxidants, dyes, and pesticides. who.int Furthermore, p-Cresol is present in vehicle exhaust, emissions from municipal waste incinerators, and in coal and wood combustion smoke, including cigarette smoke. tpsgc-pwgsc.gc.cawho.int Consequently, it can be found in industrial and municipal wastewater. wastewaterts.comwho.intiwaponline.com

Environmental Fate: Once in the environment, p-Cresol's fate is determined by several processes. Due to its moderate water solubility and low volatility, it can be found in water and soil. tpsgc-pwgsc.gc.ca Its primary removal mechanism from soil and water is rapid biodegradation by microorganisms. cdc.goveuropa.eu In the atmosphere, it degrades quickly through reactions with photochemically produced hydroxyl radicals. cdc.gov However, it can persist in anaerobic environments like some sediments and groundwater. cdc.gov The anaerobic biodegradation of p-Cresol often proceeds via the oxidation of its methyl group. oup.com Due to its potential toxicity to aquatic life and its classification as a priority pollutant, its presence in wastewater is a significant concern. wastewaterts.comtaylorandfrancis.comnih.gov

Data Tables

Table 1: Properties of p-Cresol

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈O |

| Molar Mass | 108.14 g/mol |

| Appearance | Colorless to yellowish solid |

| Melting Point | 35.5 °C |

| Boiling Point | 201.8 °C |

| Solubility in water | Moderately soluble |

Data sourced from multiple references. analytice.comwikipedia.org

Table 2: Biological and Environmental Aspects of p-Cresol

| Aspect | Description |

|---|---|

| Biological Origin | Metabolite of tyrosine and phenylalanine fermentation by gut microbiota. mdpi.comfrontiersin.orgoup.com |

| Biological Significance | Considered a uremic toxin; levels increase in chronic kidney disease. biocrates.commetabolon.com |

| Environmental Sources | Natural (organic decomposition, plant oils) and anthropogenic (coal tar, industrial synthesis, combustion). who.intcdc.govanalytice.com |

| Environmental Fate | Primarily removed by biodegradation in soil and water; rapid degradation in air. cdc.goveuropa.eu |

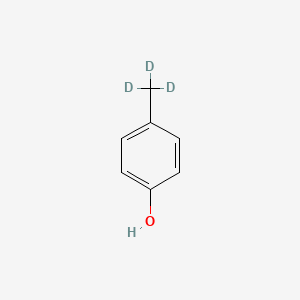

Structure

2D Structure

特性

IUPAC Name |

4-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Methodologies of P Cresol D3 Methyl D3

Synthetic Approaches for Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds can be achieved through several established methodologies, each with its own advantages and limitations.

One common approach is the hydrogen-deuterium (H-D) exchange reaction . This method typically involves treating an aromatic compound with a deuterium (B1214612) source, such as heavy water (D₂O), in the presence of a catalyst under specific conditions. tn-sanso.co.jpgoogle.com For instance, H-D exchange can be facilitated by high temperatures and pressures. tn-sanso.co.jp Catalysts play a crucial role in these reactions, with options including platinum on alumina, which can be used in flow synthesis systems heated by microwaves. tn-sanso.co.jp Acid or base catalysis is also employed; for example, treating an aromatic compound dissolved in a deuterated solvent with a strong acid (pKa ≤ 1) can effect deuteration. google.com Lewis acids like aluminum trichloride (B1173362) or ethylaluminum chloride can also catalyze the exchange with deuterated solvents. google.com

Another strategy involves the deamination of aromatic amines . In this method, an amino group on an aromatic ring is replaced by deuterium. This is accomplished by treating the corresponding diazonium salt with deuterohypophosphorous acid. cdnsciencepub.com This technique allows for the specific placement of a deuterium atom at the position formerly occupied by the amino group. cdnsciencepub.com

The use of organometallic reagents provides another pathway to deuterated aromatic compounds. For example, a Grignard reagent can be prepared from an aryl halide and then quenched with a deuterium source like D₂O to introduce deuterium into a specific position. cdnsciencepub.com However, the utility of this method can be limited by the incompatibility of organometallic reagents with certain functional groups. cdnsciencepub.com

More recent advancements include methods that operate under milder conditions. One such technique utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a mixture of deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O to achieve hydrogen isotope exchange in various aromatic compounds, including phenols and anilines, at ambient conditions. chemrxiv.org

Flow synthesis methods are also being developed to improve the efficiency and scalability of deuteration reactions. tn-sanso.co.jp These systems can reduce reaction times and the amount of expensive deuterated reagents required by allowing for continuous processing and efficient heating, for example, through microwave irradiation. tn-sanso.co.jp

Specific Strategies for Methyl-d3 Labeling in Cresol (B1669610) Derivatives

The introduction of a trideuteromethyl (-CD₃) group onto an aromatic ring, as required for p-Cresol-d3 (methyl-d3), necessitates specific synthetic strategies that focus on the methyl group rather than the aromatic ring itself.

A prevalent strategy for this type of labeling is through the use of deuterated alkylating agents. A common and effective reagent for introducing a -CD₃ group is trideuteriomethyl iodide (CD₃I). This reagent can be used to alkylate a suitable precursor. For example, in a deconstruction/reconstruction approach, a molecule containing a methylsulfonyl group can be demethylated to form a sulfinate salt. acs.org This salt can then be re-alkylated with [¹⁴C]CH₃I, a strategy that is directly analogous to using CD₃I for deuterium labeling. acs.org

Another approach involves the reduction of a functional group to a methyl group using a deuterated reducing agent. For instance, a carboxylic acid or an aldehyde functionality at the desired position on the aromatic ring could potentially be reduced to a -CD₃ group using a powerful deuteride (B1239839) source.

While general H-D exchange methods are excellent for deuterating the aromatic ring, they are not suitable for selectively labeling the methyl group of cresol due to the different chemical reactivity of the C-H bonds. The aryl C-H bonds are more acidic and susceptible to exchange under conditions that would not typically affect the more stable alkyl C-H bonds of the methyl group.

The synthesis of p-Cresol-d3 (methyl-d3) itself is often achieved from a precursor that allows for the specific introduction of the deuterated methyl group. For example, starting with a protected p-hydroxybenzaldehyde, a Wittig reaction using a deuterated phosphonium (B103445) ylide could be envisioned, followed by reduction and deprotection. A more direct route would involve the alkylation of a suitable phenoxide precursor with a trideuteromethylating agent.

Isotopic Purity Assessment and Enrichment Techniques

Following the synthesis of an isotopically labeled compound like p-Cresol-d3 (methyl-d3), it is crucial to determine its isotopic purity and enrichment level. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the specified positions, while chemical purity refers to the absence of other chemical compounds. zeochem.com

Assessment Techniques:

Several analytical methods are employed to assess isotopic enrichment.

Mass Spectrometry (MS): This is a primary technique for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the quantification of different isotopologs (molecules that differ only in their isotopic composition). nih.govrsc.org By analyzing the mass spectrum, the relative abundance of the desired deuterated compound (e.g., d₃) can be compared to partially deuterated (d₁, d₂) and non-deuterated (d₀) species. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for assessing isotopic purity. rsc.org While ¹H NMR can be used to observe the disappearance of signals corresponding to the replaced protons, other nuclei can also be informative. omicronbio.com For deuterium labeling, the absence of a proton signal for the methyl group in the ¹H NMR spectrum of p-Cresol-d3 (methyl-d3) would indicate successful deuteration. NMR can also confirm the position of the deuterium labels and provide insights into the relative isotopic purity. rsc.orgrsc.org

The combination of both MS and NMR provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the synthesized compound. rsc.orgrsc.org

Enrichment Techniques:

Isotopic enrichment is the process of increasing the concentration of a specific isotope. youtube.com For deuterated compounds, this means maximizing the proportion of molecules containing deuterium.

Reaction Optimization: The primary method for achieving high isotopic enrichment in synthetic compounds is by carefully controlling the reaction conditions and using highly enriched starting materials. For instance, using a deuterium source with very high isotopic purity (e.g., >99.8 atom % D D₂O) will directly lead to a more highly enriched final product. zeochem.com

Chromatographic Separation: In some cases, it may be possible to separate isotopologs using chromatography, although this is often challenging due to the very similar chemical properties of the different isotopic forms.

Chemical Exchange: This technique exploits differences in reaction rates to enrich a particular isotope. For example, deuterium can be enriched in water through an exchange reaction with hydrogen sulfide (B99878) at specific temperatures. youtube.com

For a compound like p-Cresol-d3 (methyl-d3), achieving high isotopic enrichment (often >98 atom % D) relies on the efficiency of the synthetic method and the isotopic purity of the deuterated reagent, such as CD₃I.

Mechanistic Studies Employing P Cresol D3 Methyl D3

Investigation of Reaction Mechanisms and Kinetics

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl group of p-cresol (B1678582) introduces a subtle but significant change in mass, which can influence the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the transition states and rate-determining steps of reactions.

The primary kinetic isotope effect is particularly significant in reactions where the C-H bond is broken in the rate-determining step. In the case of p-cresol-d3 (methyl-d3), the cleavage of a C-D bond requires more energy than the cleavage of a C-H bond due to the lower zero-point energy of the C-D bond. This results in a slower reaction rate for the deuterated compound.

Studies on the oxidation of p-cresol have utilized p-cresol-d3 to demonstrate the involvement of the methyl group in the initial steps of the reaction. For instance, in the biotransformation of p-cresol to a reactive quinone methide intermediate, the use of deuterium-labeled p-cresol led to a significantly slower rate of metabolism and reduced toxicity. nih.gov This observation supports a mechanism where the abstraction of a hydrogen atom from the methyl group is a critical, rate-limiting step.

The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), can provide quantitative information about the transition state geometry. A large KIE value typically indicates a symmetric transition state where the hydrogen atom is being transferred.

Deuterium labeling serves as an effective tracer to follow the fate of specific atoms or functional groups during complex molecular rearrangements. In the case of p-cresol-d3 (methyl-d3), the deuterated methyl group can be tracked throughout a reaction sequence, providing unambiguous evidence for bond formation and cleavage events.

First-principles microkinetic modeling of the hydrodeoxygenation (HDO) of p-cresol on a Platinum (Pt(111)) surface has shown a complex reaction network. researchgate.net While not explicitly using p-cresol-d3, such computational studies could be powerfully combined with experimental data from deuterated analogs to validate proposed mechanisms involving the methyl group, such as ring hydrogenation and subsequent C-O bond scission. researchgate.net The deuterated label would allow for precise tracking of the methyl group's integrity and position during these transformations.

Elucidation of Isotope Effects in Organic and Biochemical Transformations

Insights into Biotransformation Pathways

The metabolism of p-cresol in biological systems is a complex process involving multiple enzymatic pathways. The use of p-cresol-d3 (methyl-d3) has been instrumental in dissecting these pathways and understanding the fate of the parent compound.

p-Cresol is metabolized in the body primarily through conjugation reactions, such as sulfation and glucuronidation, to form p-cresyl sulfate (B86663) and p-cresyl glucuronide, respectively. frontiersin.orghmdb.ca However, a portion of p-cresol can undergo oxidation of the methyl group. nih.gov By using p-cresol-d3, researchers can quantify the extent of different metabolic pathways. The presence of the deuterium label allows for the clear identification of metabolites originating from the administered deuterated compound using techniques like mass spectrometry.

A study investigating the hepatotoxicity of p-cresol found that deuterium-labeled p-cresol was metabolized to a reactive intermediate, measured as a glutathione (B108866) conjugate, at a slower rate compared to the non-labeled compound in both rat liver slices and microsomal incubations. nih.gov This demonstrates that oxidation of the methyl group is a key step in the formation of this toxic metabolite.

Table 1: Comparative Toxicity of p-Cresol and p-Cresol-d3 (methyl-d3) in Rat Liver Slices

| Compound | LC50 (mM) |

| p-Cresol | 1.31 |

| p-Cresol-d3 (methyl-d3) | 3.36 |

This table is based on data from a study on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol). nih.gov

Many enzymatic reactions involve the transfer or modification of methyl groups. p-Cresol-d3 (methyl-d3) is an ideal substrate for studying the mechanisms of enzymes that act on the methyl group of p-cresol. For example, p-cresol methylhydroxylase (PCMH) is an enzyme found in various bacteria that catalyzes the hydroxylation of the methyl group of p-cresol to p-hydroxybenzyl alcohol. nih.govnih.gov

By using p-cresol-d3, the kinetic isotope effect of this enzymatic reaction can be determined, providing insights into the catalytic mechanism and the nature of the enzyme's active site. A significant KIE would suggest that C-H bond cleavage is a rate-limiting step in the enzymatic cycle. In some anaerobic bacteria, p-cresol degradation is initiated by the addition of the methyl group to fumarate (B1241708), a reaction that could also be mechanistically probed with p-cresol-d3. asm.org

Deuterium Labeling for Understanding the Metabolic Fate of p-Cresol

Structure-Activity Relationship Studies with Deuterated Analogs

The selective replacement of hydrogen with deuterium can be considered a subtle structural modification. Studying the biological activity of deuterated analogs like p-cresol-d3 (methyl-d3) can contribute to our understanding of structure-activity relationships (SAR).

In the context of p-cresol's toxicity, the observed difference in potency between p-cresol and p-cresol-d3 highlights the critical role of the methyl group's C-H bonds in its bioactivation to a toxic intermediate. nih.gov This finding is a key piece of the SAR for p-cresol-induced toxicity, indicating that modifications to the methyl group can significantly alter the compound's biological effect. Further studies with other analogs, such as those with electron-withdrawing or electron-donating substituents on the aromatic ring, have built upon this understanding, showing that the electronic properties of the molecule also influence the rate of metabolism and toxicity. nih.gov The use of p-cresol-d3 provided a foundational piece of evidence for the proposed mechanism involving the formation of a quinone methide. nih.gov

Advanced Analytical Methodologies Utilizing P Cresol D3 Methyl D3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Deuterium (B1214612) labeling is a cornerstone technique in modern NMR spectroscopy for simplifying complex spectra and probing molecular structure and dynamics. armar-europa.de While the primary application of p-Cresol-d3 (methyl-d3) is as an internal standard in mass spectrometry, the principles of deuterium labeling make it a valuable conceptual probe for NMR-based investigations.

In ¹H NMR spectroscopy, the substitution of protons with deuterons renders those positions invisible, leading to a significant simplification of the spectrum. For a molecule like p-cresol (B1678582), the aromatic region of the ¹H NMR spectrum can be complex. Strategic deuteration, such as in p-Cresol-d3 (methyl-d3), removes the signal from the methyl group, which can help in assigning the remaining aromatic proton signals and studying their interactions without interference or overlapping resonances from the methyl protons.

While selective deuteration of the methyl group primarily simplifies the proton spectrum, the deuterium nucleus (²H) itself is NMR-active (spin I=1). ²H NMR spectroscopy can provide specific information about the labeled site. The quadrupolar nature of the deuterium nucleus makes its relaxation and line shape highly sensitive to the local electronic environment and molecular motion. sfasu.edu This sensitivity can be exploited to probe the conformation and orientation of the deuterated methyl group relative to the rest of the molecule or within a larger molecular assembly, such as a host-guest complex.

Deuterium labeling is a powerful method for studying molecular dynamics across a wide range of timescales. fu-berlin.de The relaxation parameters of deuterium nuclei are dominated by the quadrupolar mechanism, which is directly related to the reorientational correlation time of the C-D bond. By measuring ²H NMR relaxation times (T₁ and T₂), one can obtain detailed information about the rate and nature of molecular motions at the labeled position. sfasu.edu

For p-Cresol-d3 (methyl-d3), this approach allows for the specific investigation of the dynamics of the methyl group, such as its rotational speed. This can be particularly insightful when studying how intermolecular interactions, such as hydrogen bonding at the phenolic hydroxyl group or π-stacking of the aromatic ring, affect the internal motions of the molecule. In studies of larger systems, like proteins or polymers, incorporating a deuterated probe like p-Cresol-d3 can reveal details about its binding and mobility within a specific site. unl.pt The distinct NMR signal of deuterium provides a window into the local dynamics at the binding site without the overwhelming complexity of the signals from the macromolecule itself. sfasu.edu

Structural Elucidation and Conformational Analysis with Deuterated Probes

Mass Spectrometry (MS) Applications in Complex Matrices

The most prominent application of p-Cresol-d3 (methyl-d3) is as an internal standard for quantitative analysis using mass spectrometry. Its chemical behavior is nearly identical to that of the non-labeled p-cresol, but its mass is three daltons higher. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, which is the key to accurate quantification. google.com

In quantitative mass spectrometry, an internal standard is a known amount of a substance added to a sample to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard is a stable isotope-labeled version of the analyte. p-Cresol-d3 (methyl-d3) is an excellent internal standard for the quantification of p-cresol because it co-elutes with p-cresol during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. mdpi.comnih.gov

This methodology is widely applied in various fields:

Clinical and Toxicological Analysis: For measuring levels of p-cresol, a uremic toxin, in biological matrices like plasma, serum, and urine. mdpi.comnih.govresearchgate.net

Environmental Monitoring: For quantifying p-cresol in environmental samples.

Food and Beverage Analysis: For determining the concentration of volatile phenols, including p-cresol, which can impact the flavor and aroma of products like wine. thermofisher.comawri.com.au

The use of p-Cresol-d3 (or other deuterated cresol (B1669610) analogs like p-cresol-d7) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods significantly improves the accuracy, precision, and robustness of the quantification by compensating for matrix effects and procedural variations. nih.govawri.com.aunih.gov

Table 1: Examples of Quantitative Methods Using Deuterated p-Cresol as an Internal Standard

| Analytical Method | Matrix | Analyte(s) | Internal Standard | Key Findings | Reference(s) |

| GC-MS/MS | Wine | Volatile Phenols (including p-cresol) | m-cresol-d7 | A fast and simplified method for determining free and conjugated volatile phenols as markers of smoke taint. | thermofisher.com |

| GC-MS | Grapes and Wine | Free Volatile Phenols | d7-p-cresol | Developed and validated a method for free volatile phenols with linearity >0.99 over a 0-200 µg/L range. | awri.com.au |

| GC-MS | Urine | Phenol (B47542), o-cresol, m-cresol (B1676322) | Deuterium-labeled o-cresol | A sensitive method for urinary metabolites of toluene (B28343) and ethylbenzene; deuterated standard ensured good accuracy. | nih.gov |

| LC-MS/MS | Human Serum/Plasma | p-Cresyl Sulfate (B86663) (pCS) | pCS-d7 | Deuterated internal standards were the most common approach, providing ideal reference due to identical physicochemical characteristics. | mdpi.com |

| GC-MS | Human Tissues (Blood, Urine, Organs) | p-Cresol | p-cresol-d8 | Measured p-cresol distribution in hemodialysis patients, finding significantly higher levels compared to non-HD cases. | researchgate.net |

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. p-Cresol is a significant metabolite derived from the gut microbial breakdown of amino acids like tyrosine and phenylalanine. hmdb.caresearchgate.net It is further metabolized in the body, primarily in the liver, to form conjugates such as p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). mdpi.comnih.gov These metabolites, particularly pCS, are known uremic toxins that accumulate in patients with chronic kidney disease. mdpi.comhmdb.ca

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds. By introducing p-Cresol-d3 (methyl-d3) into a biological system (e.g., cell culture or animal model), researchers can track its conversion into various metabolites. The unique mass signature of the deuterium label allows for the unambiguous identification of p-cresol-derived metabolites in complex biological extracts using LC-MS.

For instance, the detection of a mass corresponding to p-Cresol-d3 plus the mass of a sulfate or glucuronide group would confirm the formation of deuterated pCS or pCG. This approach helps to:

Elucidate metabolic pathways of p-cresol. mdpi.commdpi.com

Quantify the flux through different metabolic routes.

Identify previously unknown metabolites.

Study the effect of disease states or drug treatments on p-cresol metabolism.

Quantitative Analysis by GC-MS and LC-MS/MS with Internal Standards

Chromatographic Separations Enhanced by Isotopic Labeling

The separation of structural isomers, such as o-, m-, and p-cresol, is a significant challenge in chromatography because they have very similar physical and chemical properties, leading to similar retention times and frequent co-elution. wiley.comgoogle.com For example, under many standard GC conditions, m-cresol and p-cresol are not fully resolved. wiley.com

Isotopic labeling with deuterium in p-Cresol-d3 (methyl-d3) does not substantially alter its chromatographic behavior compared to the unlabeled form. Both compounds will typically co-elute under most GC and LC conditions. However, the true power of isotopic labeling is realized when chromatography is coupled with mass spectrometry.

The enhancement provided by isotopic labeling is not in the physical separation within the column but in the "separation" by the mass detector. Even if p-cresol co-elutes with its isomers (m-cresol, o-cresol) or other interfering compounds from a complex matrix, the mass spectrometer can selectively detect and quantify the unlabeled p-cresol and the p-Cresol-d3 (methyl-d3) internal standard based on their distinct mass-to-charge (m/z) ratios. This mass-based selectivity effectively overcomes the limitations of incomplete chromatographic resolution, enabling accurate and reliable quantification in complex samples where clean separation is difficult to achieve. nih.govthermofisher.com

Vibrational Spectroscopy (IR, Raman) for Deuterated p-Cresol Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrations. libretexts.org In the analysis of substituted phenols like p-cresol, the spectra can be complex due to the numerous vibrational modes associated with the aromatic ring and the methyl group. The strategic use of isotopic substitution, particularly the replacement of hydrogen with deuterium in the methyl group to form p-Cresol-d3 (methyl-d3), provides a definitive method for assigning these vibrational modes. libretexts.orgresearchgate.net

The principle behind this application lies in the mass difference between hydrogen and deuterium. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Doubling the mass of the hydrogen atom by substituting it with deuterium leads to a significant and predictable decrease in the frequency of the vibrations involving that atom, primarily the C-H stretching and bending modes of the methyl group. libretexts.org This isotopic shift allows for the unambiguous identification of methyl group vibrations versus those originating from the phenol ring, which remain largely unaffected. researchgate.net

Detailed research involving the analysis of IR and Raman spectra for p-cresol and its deuterated analogs, including p-Cresol-d3 (methyl-d3), has been conducted to provide precise vibrational assignments. researchgate.net These assignments are often supported by normal coordinate calculations, which theoretically predict the vibrational frequencies and modes, showing good agreement with experimental data. researchgate.netresearchgate.net

In the IR spectrum of p-Cresol-d3, the characteristic C-H stretching and bending vibrations of the methyl group are absent and replaced by C-D vibrations at lower wavenumbers. For instance, the asymmetric and symmetric stretching modes of the CH₃ group are replaced by their CD₃ counterparts at significantly lower frequencies. Similarly, the deformation (bending) modes of the methyl group also shift to lower energy regions.

Raman spectroscopy offers complementary information. Studies have utilized Raman spectra to investigate p-cresol and its deuterated forms, with assignments based on isotopic frequency shifts and Raman polarization properties. researchgate.netresearchgate.net The frequency of specific modes, such as the CO stretching vibration, has been found to be sensitive to environmental factors like hydrogen bonding at the phenolic hydroxyl group. researchgate.net The use of the deuterated methyl group helps to simplify the spectrum and isolate these effects. researchgate.net

The data below, derived from comprehensive vibrational analyses, illustrates the effect of methyl group deuteration on the IR and Raman spectra of p-cresol.

Infrared (IR) Spectral Data for p-Cresol and p-Cresol-d3 (methyl-d3) This table presents a selection of key vibrational modes and their corresponding frequencies.

| Vibrational Assignment | p-Cresol (CH₃) Wavenumber (cm⁻¹) | p-Cresol-d3 (CD₃) Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| ν(CH₃) asym | 2950 | - | Methyl Asymmetric Stretch |

| ν(CD₃) asym | - | 2224 | Deuterated Methyl Asymmetric Stretch |

| ν(CH₃) sym | 2925 | - | Methyl Symmetric Stretch |

| ν(CD₃) sym | - | 2111 | Deuterated Methyl Symmetric Stretch |

| δ(CH₃) asym | 1470 | - | Methyl Asymmetric Deformation |

| δ(CD₃) asym | - | 1051 | Deuterated Methyl Asymmetric Deformation |

| δ(CH₃) sym | 1380 | - | Methyl Symmetric Deformation (Umbrella) |

| δ(CD₃) sym | - | 1035 | Deuterated Methyl Symmetric Deformation (Umbrella) |

| ν(C-O) | 1243 | 1243 | C-O Stretch |

| Ring Breathing | 818 | 815 | Aromatic Ring Vibration |

Raman Spectral Data for p-Cresol and p-Cresol-d3 (methyl-d3) This table presents a selection of key vibrational modes and their corresponding frequencies.

| Vibrational Assignment | p-Cresol (CH₃) Wavenumber (cm⁻¹) | p-Cresol-d3 (CD₃) Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| ν(CH₃) asym | 2978 | - | Methyl Asymmetric Stretch |

| ν(CD₃) asym | - | 2224 | Deuterated Methyl Asymmetric Stretch |

| ν(CH₃) sym | 2921 | - | Methyl Symmetric Stretch |

| ν(CD₃) sym | - | 2111 | Deuterated Methyl Symmetric Stretch |

| δ(CH₃) asym | 1445 | - | Methyl Asymmetric Deformation |

| δ(CD₃) asym | - | 1051 | Deuterated Methyl Asymmetric Deformation |

| δ(CH₃) sym | 1381 | - | Methyl Symmetric Deformation (Umbrella) |

| δ(CD₃) sym | - | 1035 | Deuterated Methyl Symmetric Deformation (Umbrella) |

| ν(C-O) | 1256 | 1256 | C-O Stretch |

| Ring Breathing | 822 | 819 | Aromatic Ring Vibration |

The data clearly demonstrates that vibrational modes localized to the methyl group exhibit significant isotopic shifts, while the ring vibrations and the C-O stretch are minimally affected. researchgate.net This selective shifting is invaluable for accurately assigning the complex vibrational spectra of p-cresol and related aromatic compounds. researchgate.netresearchgate.net

Role in Metabolic and Biochemical Pathway Research

Tracing p-Cresol (B1678582) Metabolism in Biological Systems

p-Cresol-d3 (methyl-d3) is instrumental in tracking the fate of p-cresol from its microbial origin to its metabolism and excretion by the host. By introducing a known amount of the labeled compound into a biological system, researchers can accurately trace its absorption, distribution, and transformation without interference from endogenous p-cresol pools.

The metabolism of p-cresol is a classic example of gut microbiota-host co-metabolism. The process begins in the colon, where certain gut bacteria metabolize the aromatic amino acids tyrosine and phenylalanine from dietary proteins. biorxiv.orgnih.govmdpi.comnih.gov This bacterial fermentation produces p-cresol. nih.govtandfonline.com At least 55 bacterial species are known p-cresol producers, with species like Clostridoides difficile being particularly potent. mdpi.com

Once produced in the colon, p-cresol is absorbed across the intestinal epithelium into the portal circulation, reaching the liver. biorxiv.orgnih.gov This sequential processing by both microbial and host systems highlights a complex interaction. nih.gov Studies using labeled tracers like p-Cresol-d3 (methyl-d3) enable researchers to follow this path, quantifying the rate of bacterial production and subsequent host absorption and metabolism. This is essential for understanding how factors like diet or antibiotic use can alter the gut microbiome and impact the systemic levels of p-cresol and its metabolites. mdpi.com

After absorption, p-cresol undergoes extensive first-pass metabolism, primarily in the enterocytes of the gut wall and hepatocytes in the liver. nih.govtandfonline.comresearchgate.net The parent compound is rarely found in systemic circulation; instead, it is detoxified and made more water-soluble through Phase II conjugation reactions. nih.govresearchgate.net The two main conjugation pathways are:

Sulfation: This is the predominant pathway, where sulfotransferase (SULT) enzymes attach a sulfate (B86663) group, forming p-cresol sulfate (pCS). biorxiv.orgnih.govmdpi.com

Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes conjugate p-cresol with glucuronic acid to form p-cresol glucuronide (pCG). biorxiv.orgnih.govresearchgate.net

In humans, the vast majority of circulating p-cresol exists as pCS (~90-95%), with a smaller fraction as pCG (~5%). mdpi.comresearchgate.net p-Cresol-d3 (methyl-d3) is used as an internal standard in these studies to precisely quantify the formation rates of pCS and pCG, helping to determine the efficiency and capacity of these crucial detoxification pathways in various physiological and disease states. biorxiv.orgnih.govnih.gov

Table 1: Host Conjugation Pathways for p-Cresol

| Pathway | Primary Enzyme Family | Primary Location(s) | Resulting Metabolite |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | Liver, Intestinal Cells | p-Cresol Sulfate (pCS) |

Investigating Gut Microbiota-Host Co-Metabolism Pathways

Elucidation of Bioenergetic Strategies in Microbial Degradation of p-Cresol

Various microorganisms can utilize p-cresol as their sole source of carbon and energy, playing a vital role in its environmental degradation. jmb.or.krplos.org p-Cresol-d3 (methyl-d3) can be employed in these studies to trace the incorporation of the labeled methyl carbon into microbial biomass and metabolic intermediates.

The microbial breakdown of p-cresol typically begins with an attack on the methyl group or the aromatic ring. Two primary aerobic degradation pathways have been described in bacteria like Pseudomonas: jmb.or.kr

Methyl Group Oxidation: The methyl group is oxidized to form p-hydroxybenzyl alcohol, which is then converted to p-hydroxybenzaldehyde and subsequently to p-hydroxybenzoate. This intermediate is further processed and funneled into the tricarboxylic acid (TCA) cycle. jmb.or.kr

Ring Hydroxylation: A monooxygenase enzyme hydroxylates the aromatic ring to form 4-methylcatechol. The ring is then opened via a meta-cleavage pathway, and the resulting products are channeled into central metabolism. jmb.or.kr

Under anaerobic conditions, such as in sulfate-reducing bacteria, degradation also often starts with the oxidation of the methyl group to p-hydroxybenzoic acid. oup.com In the unicellular green alga Scenedesmus obliquus, the degradation process is thought to begin with the cleavage of the methyl group, which is possibly converted to methanol. plos.org

By degrading p-cresol, microorganisms gain access to a valuable source of carbon and energy. jmb.or.krplos.org The breakdown pathways ultimately convert the aromatic compound into central metabolic intermediates like those of the TCA cycle. jmb.or.kr This allows the organism to generate energy (ATP) and building blocks for synthesizing new cellular components, thereby supporting growth. Studies with the alga Scenedesmus obliquus have shown that it can use p-cresol as an alternative carbon source, leading to an increase in biomass. plos.org The efficiency of this process can depend on the initial concentration of p-cresol, demonstrating a balance between its use as a nutrient and its potential toxicity at higher levels. plos.org

Table 2: Examples of Microbial Degradation of p-Cresol

| Microorganism Type | Condition | Initial Degradation Step | Purpose |

|---|---|---|---|

| Pseudomonas sp. | Aerobic | Oxidation of methyl group or hydroxylation of the ring | Carbon and energy source |

| Sulfate-reducing bacteria | Anaerobic | Oxidation of the aryl methyl group | Carbon and energy source |

Microbial Methyl Group Cleavage and Subsequent Metabolic Fates

Application in Investigating Xenobiotic Metabolism (e.g., drug metabolism studies)

The metabolic pathways that handle p-cresol can overlap and compete with those responsible for the metabolism of xenobiotics, including many common drugs. biorxiv.orgescholarship.org This makes p-cresol a key molecule for studying interactions between the gut microbiome and drug metabolism.

A prominent example involves the widely used analgesic, acetaminophen (B1664979). biorxiv.orggutmicrobiotaforhealth.com Both p-cresol and acetaminophen are metabolized in the liver via sulfation by SULT enzymes. biorxiv.orgescholarship.org High levels of p-cresol can competitively inhibit the sulfation of acetaminophen. escholarship.orggutmicrobiotaforhealth.com This competition can deplete the hepatic sulfur pool required for detoxification. biorxiv.orgresearchgate.net Consequently, a larger proportion of acetaminophen may be shunted down an alternative pathway that produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can lead to liver damage. biorxiv.orgescholarship.org

In such pharmacometabolomic studies, p-Cresol-d3 (methyl-d3) is a critical research tool. It allows scientists to administer the labeled compound and precisely measure its metabolites (e.g., pCS-d3) simultaneously with the drug and its metabolites. This enables accurate quantification of the competitive inhibition and helps elucidate how an individual's gut microbiome profile, which dictates their basal p-cresol levels, can influence their response to and risk from certain medications. nih.govescholarship.org

Table of Mentioned Compounds

| Compound Name |

|---|

| p-Cresol-d3 (methyl-d3) |

| p-Cresol |

| Tyrosine |

| Phenylalanine |

| p-Cresol Sulfate (pCS) |

| p-Cresol Glucuronide (pCG) |

| 4-methylcatechol |

| p-hydroxybenzyl alcohol |

| p-hydroxybenzaldehyde |

| p-hydroxybenzoate |

| Methanol |

| Acetaminophen |

| N-acetyl-p-benzoquinone imine (NAPQI) |

| L-tryptophan-2,3,3-d3 |

| p-toluenesulfonic acid |

| 4-hydroxyphenylpropionic acid (4HPPA) |

| Phenylpropionic acid (PPA) |

| 4-hydroxyphenylacetic acid (4HPAA) |

| Phenylacetic acid (PAA) |

| Phenylacetylglutamine |

| Hippuric acid |

| Indoxyl sulfate |

| Choline |

| Carnitine |

| Betaine |

| γ-butyrobetaine |

| Crotonobetaine |

| Trimethylamine (TMA) |

| Trimethylamine N-oxide (TMAO) |

| Butyrate |

| Indole |

| Indole-3-acetic acid |

| Catechol |

| cis,cis-muconate |

| Muconolactone |

| 3-oxoadipate |

| Protocatechuate |

| Benzoyl-CoA |

| Resorcinol |

| 1,3-cyclohexadione |

| 5-oxocaproic acid |

| Acetate |

| Hydroxyhydroquinone |

| 3-methyl-4-hydroxybenzoate |

| Salicylic acid |

| 4-hydroxy-2-methyl benzoic acid |

| 3-hydroxybenzyl succinate |

| Succinyl-CoA |

| 3-hydroxybenzoyl-CoA |

| Aniline |

| 4-aminobenzoate |

| 4-aminobenzoyl-CoA |

| Diazepam |

| Warfarin |

| Levothyroxine |

| Amoxicillin |

| Morphine |

| Hydrocortisone |

| l-borneol |

| Amentoflavone |

Environmental and Ecological Research Applications

Tracing Environmental Fate and Transport of Phenolic Compounds

The use of isotopically labeled molecules is a cornerstone of environmental fate and transport studies. p-Cresol-d3 (methyl-d3) is particularly valuable for tracking the movement of p-cresol (B1678582) and other related phenolic pollutants through various environmental compartments, including soil, water, and air.

Researchers can introduce a known quantity of p-Cresol-d3 into a specific environment, such as a soil column or a groundwater system, and monitor its movement over time. Because the deuterated standard is distinguishable from the naturally occurring, unlabeled p-cresol that may already be present, it provides an unambiguous signal for tracking transport pathways, dispersion rates, and partitioning behavior. This approach is analogous to groundwater tracer tests that use deuterated water or other deuterated aromatic hydrocarbons to monitor in-situ processes. loureirotreatability.comresearchgate.netusgs.gov

Key research applications include:

Groundwater Contamination: Determining the velocity and direction of p-cresol plumes originating from industrial sites or landfills.

Soil Mobility and Leaching: Assessing the potential for p-cresol to leach from contaminated soils into groundwater, a process influenced by the soil's organic carbon content. who.int

Atmospheric Transport: Studying the atmospheric movement of volatile cresols and their subsequent deposition into water bodies and soil through rain-scavenging. who.int

Retardation and Sorption: Quantifying how p-cresol interacts with and binds to soil and sediment particles, which affects its mobility in the environment. loureirotreatability.com

By using p-Cresol-d3 (methyl-d3), scientists can build more accurate models of pollutant transport, predict the extent of contamination, and design more effective remediation strategies.

Monitoring and Assessment of Volatile Organic Compounds (VOCs)

p-Cresol is a volatile organic compound (VOC) that contributes to air pollution and can be an indicator of specific contamination events, such as smoke taint in agricultural products. nih.gov Accurate quantification of VOCs in complex samples like air, water, or food is analytically challenging due to sample matrix effects and variations during sample preparation and analysis.

Deuterated analogues like p-Cresol-d3 (methyl-d3) are ideal for use as internal standards in quantitative analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net An internal standard is a known amount of a compound added to a sample before processing. It experiences the same potential losses and variations as the target analyte during extraction, derivatization, and injection.

Research findings demonstrate the utility of deuterated cresols as internal standards:

In a study to predict smoke taint in wine, d7-p-cresol was included in an internal standard mixture to quantify various VOCs by GC-MS/MS. nih.gov

For the determination of p-cresol levels in plasma, p-Cresol-d8 was used as an internal standard to ensure accuracy in LC-MS/MS analysis. researchgate.net

The use of deuterated internal standards of similar polymeric structure has been shown to be a critical refinement in pyrolysis-GC/MS protocols, as it corrects for variable analyte recovery caused by matrix effects and instrumental variability. researchgate.net

By comparing the detector response of the native analyte to that of the known quantity of the deuterated internal standard, analysts can correct for these variations and achieve highly accurate and precise quantification. The use of p-Cresol-d3 (methyl-d3) is therefore essential for reliable environmental monitoring and risk assessment of VOCs.

Studies on Biodegradation Pathways and Microbial Remediation

Understanding how microorganisms break down pollutants like p-cresol is fundamental to developing effective bioremediation strategies. Isotope analysis is a key technique for elucidating these biodegradation pathways. p-Cresol-d3 (methyl-d3) can be used in these studies, particularly in a technique called Stable Isotope Probing (SIP). In SIP, a substrate heavily enriched with a stable isotope (like p-Cresol-d3) is introduced into a microbial community. researchgate.net By tracing the isotope's incorporation into microbial biomass (like DNA, RNA, or proteins), researchers can definitively identify the specific microorganisms that are actively consuming the pollutant. researchgate.net

A related and more common technique is Compound-Specific Isotope Analysis (CSIA), which measures the changes in the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in a pool of pollutants as it is degraded. nih.govnih.gov Microbes often preferentially use the lighter isotope (¹²C), leaving the remaining substrate enriched in the heavier isotope (¹³C). The extent of this enrichment, known as isotope fractionation, provides clues about the specific enzymatic degradation mechanism being used. nih.gov

Different microbial degradation pathways for p-cresol result in distinct carbon isotope fractionation patterns, as detailed in the table below. nih.govresearchgate.net

| Organism | Degradation Condition | Initial Degradation Pathway | Carbon Enrichment Factor (εC) | Reference |

|---|---|---|---|---|

| Pseudomonas pseudoalcaligenes | Aerobic | Methyl Group Hydroxylation | -2.1 ± 0.1 ‰ | researchgate.net |

| Aromatoleum aromaticum | Anaerobic (Nitrate-reducing) | Methyl Group Hydroxylation | -1.0 ± 0.1 ‰ | researchgate.net |

| Desulfosarcina cetonica | Anaerobic (Sulfate-reducing) | Fumarate (B1241708) Addition | -1.6 ± 0.1 ‰ | nih.gov |

These studies show that analyzing isotopic shifts can distinguish between key degradation mechanisms, such as the aerobic and anaerobic hydroxylation of the methyl group or the anaerobic addition of fumarate to the methyl group. nih.govresearchgate.net This information is critical for assessing the progress of in-situ bioremediation at contaminated sites.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Analysis of p-Cresol-d3 and Other Deuterated Analogs

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for investigating the structural properties of molecules. In the case of p-Cresol-d3, deuteration of the methyl group is particularly useful for simplifying the spectrum and allowing for the detection of characteristic vibrational shifts upon interaction with other species. acs.org

Studies using infrared spectroscopy in a neon matrix have shown that the deuterated methyl group in p-Cresol-d3 has a relatively simple spectrum, which aids in the analysis of non-covalent interactions. acs.org The vibrational frequencies of p-Cresol-d3 have been calculated using quantum chemical methods, and these theoretical values are correlated with experimental spectra to provide detailed assignments of the vibrational modes. amazonaws.com

A comparison of the Raman spectra of p-cresol (B1678582) and its xenon clathrate reveals significant changes, particularly in the regions of O-H stretching, aromatic ring vibrations (800-900 cm⁻¹), and lattice vibrations. oulu.fi In the lattice vibrational region of the Raman spectrum of a p-cresol crystal saturated with xenon gas, three bands and three shoulders are initially identified. oulu.fi Upon cooling, these bands shift to higher wavenumbers and become better resolved, with six bands being observable at low temperatures, confirming the capture of Xe atoms and the formation of a clathrate. oulu.fi

Calculated Vibrational Frequencies (ω, in cm⁻¹) and Shifts (Δω, in cm⁻¹) for p-Cresol-d3 Monomer and its Xenon Complex

| Assignment | Monomer (ω, cm⁻¹) | Complex with Xe (ω, cm⁻¹) | Shift (Δω, cm⁻¹) |

|---|---|---|---|

| OH stretch | 3661.1 | 3659.8 | -1.3 |

| CH stretch (ring) | 3065.5 | 3065.6 | 0.1 |

| CD₃ asym. stretch | 2245.1 | 2245.2 | 0.1 |

| CD₃ sym. stretch | 2120.9 | 2121.0 | 0.1 |

| CC stretch (ring) | 1621.8 | 1621.8 | 0.0 |

| CC stretch (ring) | 1520.1 | 1520.2 | 0.1 |

| OH bend | 1179.5 | 1179.9 | 0.4 |

| C-O stretch | 1250.0 | 1250.2 | 0.2 |

This table presents a selection of calculated vibrational frequencies for the p-Cresol-d3 monomer and its complex with a single Xenon atom, highlighting the shifts observed upon complexation. Data adapted from computational studies. amazonaws.com

Investigation of Non-Covalent Interactions and Host-Guest Chemistry (e.g., clathrate formation)

The study of non-covalent interactions is crucial for understanding molecular recognition, self-assembly, and the chemistry of host-guest systems. p-Cresol-d3 has been used as a model compound to investigate these interactions, particularly with noble gas atoms like xenon (Xe). acs.org

Infrared spectroscopy of p-Cresol-d3 co-deposited with xenon in a neon matrix has revealed two distinct types of 1:1 complexes. acs.org

π-Complex: The primary interaction involves the xenon atom binding to the aromatic π electron system of the cresol (B1669610) ring. This is the more stable configuration based on calculated interaction energies. acs.org

H-bonded Complex: A less abundant structure is also observed where the xenon atom forms a hydrogen bond with the hydroxyl group of the p-cresol. acs.org

The formation of these complexes is concentration-dependent. The bands corresponding to the 1:1 complexes are observed at low xenon concentrations. At higher concentrations, additional OH stretching bands appear, suggesting the formation of complexes with multiple Xe atoms. acs.org

Furthermore, p-cresol is known to form clathrates, which are crystalline solids where guest atoms or molecules are trapped within the cage-like structure of the host molecules. Raman spectroscopy has been employed to study the interaction between p-cresol and xenon, confirming the formation of a p-cresol-xenon clathrate. oulu.fi The analysis of the spectra, particularly the lattice vibration modes, indicates that the crystal structure of the resulting clathrate is different from that of pure p-cresol, consistent with the inclusion of xenon atoms into the host lattice. oulu.fi The study of these host-guest systems is relevant for understanding interactions in more complex biological systems, such as the binding of small molecules to aromatic amino acid residues in proteins. acs.org

Types of Non-Covalent Interactions Observed for p-Cresol-d3

| Interaction Type | Interacting Partner | Key Spectroscopic Evidence | Reference |

|---|---|---|---|

| π-Complexation | Xenon (Xe) | Characteristic vibrational shifts in the IR spectrum of the deuterated methyl group. acs.org | acs.org |

| Hydrogen Bonding | Xenon (Xe) | Evidence of a 1:1 H-bonded structure in IR spectra, though less abundant than the π-complex. acs.org | acs.org |

| Clathrate Formation (Host-Guest) | Xenon (Xe) | Changes in Raman spectra, particularly in lattice vibration modes, confirming the capture of Xe atoms. oulu.fi | oulu.fi |

Computational Chemistry and Spectroscopic Data Correlation

Computational quantum chemistry plays an indispensable role in the interpretation of experimental spectroscopic data for p-Cresol-d3. Theoretical calculations are used to predict molecular structures, vibrational frequencies, and interaction energies, which are then correlated with experimental findings from techniques like IR, Raman, and Quasielastic Neutron Scattering (QENS). acs.orgoulu.fiacs.org

For instance, quantum chemical calculations have been performed to investigate the non-covalent interactions between p-cresol and xenon. These calculations support the experimental observation of two different interaction sites (π-system and OH group) and correctly predict that the π-bonded structure is energetically more favorable. acs.org The calculated vibrational spectra for p-Cresol-d3 and its xenon complexes show good agreement with the experimental IR spectra, aiding in the precise assignment of vibrational bands and the analysis of frequency shifts upon complexation. acs.orgamazonaws.com

Molecular dynamics (MD) simulations using different classical force fields, such as OPLS3 and OPLS2005, have been used to study the local dynamics and diffusion of p-cresol in the liquid state. acs.org The results from these simulations are directly compared with experimental QENS data by calculating the simulated incoherent dynamic structure factor. This correlation allows for the validation and refinement of the computational models. acs.org Such studies have found that the OPLS3 model, for example, predicts slower dynamics, likely due to a higher molecular polarity leading to stronger hydrogen bonding compared to the OPLS2005 model. acs.org

Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to calculate the structural and vibrational properties of cresol isomers and their anions. nih.govbiointerfaceresearch.com The choice of basis set, like 6-31+G(d,p), and the use of continuum models can effectively simulate solvent effects on vibrational frequencies, providing a better match between theoretical predictions and experimental results obtained in solution. nih.gov This synergy between advanced computational methods and high-resolution spectroscopy is essential for a complete structural and dynamic elucidation of p-Cresol-d3 and its interactions.

Future Research Directions and Emerging Applications of P Cresol D3 Methyl D3

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The development of advanced isotopic labeling strategies is crucial for studying the dynamics of complex biomolecules. While uniform or partial deuteration of large proteins has been a key strategy to enhance NMR spectroscopy signals, the focus is shifting towards more selective and targeted labeling. unl.pt The use of deuterated precursors like p-Cresol-d3 (methyl-d3) can be instrumental in these novel approaches.

Future strategies may involve:

Selective Protonation/Deuteration: Creating specific protonation patterns in a deuterated background can simplify complex NMR spectra of large proteins. unl.pt p-Cresol-d3 (methyl-d3) could serve as a building block in the synthesis of deuterated amino acids, which are then incorporated into proteins.

Stereo-Array Isotope Labeling (SAIL): This technique involves the stereospecific placement of isotopes, which can provide detailed structural and dynamic information. unl.pt The deuterated methyl group of p-Cresol-d3 could be incorporated into the side chains of amino acids like isoleucine and leucine. unl.pt

Carbon Isotopic Exchange (CIE): This emerging strategy aims to replace a non-labeled functional group with its radiolabeled or stable isotope-labeled counterpart in a single step, directly on the target molecule. acs.org While currently focused on carbon-14, similar principles could be adapted for deuterium (B1214612) labeling, offering a streamlined approach to synthesizing deuterated complex molecules.

These advanced labeling methods, facilitated by deuterated compounds like p-Cresol-d3, will enable more precise and detailed investigations of molecular structure and function. unl.pt

Expansion of Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov The use of stable isotope-labeled compounds like p-Cresol-d3 is becoming increasingly important in this integrative approach. nih.gov

p-Cresol (B1678582) is a metabolite produced by gut microflora from the metabolism of aromatic amino acids. hmdb.ca Its levels can be influenced by diet and the composition of the gut microbiome. hmdb.camdpi.com By using p-Cresol-d3 as a tracer, researchers can:

Trace Metabolic Pathways: Follow the fate of p-Cresol in the body, including its absorption, distribution, and excretion. This can provide insights into the metabolic pathways involved and how they are affected by various factors.

Quantify Metabolite Flux: Determine the rate of production and turnover of p-Cresol, offering a dynamic view of metabolic processes.

Integrate Multi-Omics Data: Correlate changes in the metabolome (as traced by p-Cresol-d3) with changes in the genome, transcriptome, and proteome. embopress.org This integrated approach can help to build comprehensive models of biological systems and elucidate the complex interplay between different molecular layers. nih.gov

The insights gained from such studies can enhance our understanding of the gut microbiota-host interaction and its role in health and disease. mdpi.com

Potential in Advancing Biomarker Discovery and Validation

p-Cresol and its derivatives have been identified as potential biomarkers for various conditions, including chronic kidney disease, certain cancers, and neurological disorders. researchgate.netnih.gov The use of p-Cresol-d3 (methyl-d3) as an internal standard is critical for the accurate quantification of endogenous p-Cresol in biological samples, a key step in biomarker validation. researchgate.net

Future applications in this area include:

Enhanced Analytical Methods: Developing more sensitive and robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of p-Cresol. researchgate.net The use of deuterated internal standards like p-Cresol-d7 and IxS-d4 has already improved the accuracy of such assays. nih.gov

Clinical Research: Applying these validated methods in large-scale clinical studies to confirm the utility of p-Cresol as a biomarker for diagnosis, prognosis, or monitoring treatment response. researchgate.netnih.gov For instance, urinary p-cresol glucuronide has been validated as a diagnostic marker for renal cell carcinoma. nih.gov

Understanding Disease Mechanisms: Using p-Cresol-d3 as a tracer to investigate the role of p-Cresol in the pathophysiology of diseases. For example, studies have shown that p-cresol sulfate (B86663) (pCS), a derivative of p-Cresol, can impair the integrity of the blood-brain barrier. nih.gov

The ability to accurately measure and track p-Cresol will be instrumental in translating biomarker research into clinical practice.

Emerging Methodologies for In Situ and Real-Time Analysis Utilizing Deuterated Tracers

A significant frontier in analytical science is the development of methods for in situ and real-time analysis of biological processes. Deuterated tracers like p-Cresol-d3 are well-suited for these applications due to their non-invasive nature and the ability to be detected by techniques like mass spectrometry. mit.eduresearchgate.net

Emerging methodologies include:

Near-Real-Time Mass Spectrometry: Techniques such as particle-into-liquid samplers coupled with mass spectrometry allow for the near-real-time analysis of chemical compounds in dynamic systems. researchgate.net

Single-Particle Mass Spectrometry: This method can be used for the in situ analysis of individual particles, providing insights into chemical processes occurring in complex environments. copernicus.org

Deuterated Surrogates in Dynamic Systems: Deuterated compounds have been used as effective surrogates to trace losses of other compounds in dynamic chamber studies, a principle that can be extended to biological systems. copernicus.org

These innovative analytical approaches, combined with the use of deuterated tracers like p-Cresol-d3, hold the promise of providing unprecedented temporal and spatial resolution in the study of biological systems.

Table of Research Findings:

| Research Area | Key Finding | Potential Application of p-Cresol-d3 (methyl-d3) |

| Isotopic Labeling | Deuteration of high-molecular-weight proteins improves NMR relaxation properties. unl.pt | Serve as a precursor for synthesizing deuterated amino acids for incorporation into proteins. |

| Systems Biology | Multi-omics approaches provide a holistic view of biological systems. nih.gov | Act as a tracer to follow metabolic pathways and quantify metabolite flux, integrating metabolomic data with other omics layers. |

| Biomarker Discovery | p-Cresol and its derivatives are potential biomarkers for various diseases. researchgate.netnih.gov | Function as a highly accurate internal standard for quantifying endogenous p-Cresol in biomarker validation studies. |

| In Situ Analysis | Emerging mass spectrometry techniques enable near-real-time analysis of chemical processes. researchgate.net | Be utilized as a non-invasive tracer for in situ and real-time monitoring of metabolic dynamics in living systems. |

Q & A

How is p-Cresol-d3 synthesized and characterized for use as an isotopic tracer in metabolic studies?

Basic

p-Cresol-d3 is synthesized via deuteration of the methyl group in p-cresol using deuterated reagents (e.g., D₂O or deuterated acids under controlled conditions). Isotopic purity (>98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Characterization involves:

- NMR : Absence of proton signals at the deuterated methyl group (δ ~2.3 ppm in p-cresol) .

- MS : Detection of molecular ion peaks at m/z 111.15 (vs. 108.14 for non-deuterated p-cresol) .

Applications include tracking metabolic pathways (e.g., sulfation/glucuronidation) without interference from endogenous p-cresol .

What analytical techniques are recommended for quantifying p-Cresol-d3 in biological matrices?

Basic

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate p-cresol-d3 from plasma/urine .

- Internal Standards : Use of structurally analogous deuterated compounds (e.g., p-cresol-d8) to correct for matrix effects .

- Calibration : Linear ranges (0.1–100 ng/mL) validated against NIST-certified reference materials .

UV/Vis spectroscopy (λ_max ~276 nm) is less sensitive but useful for preliminary quantification .

How can researchers address discrepancies in protein binding data when using p-Cresol-d3 as a tracer?

Advanced

Discrepancies in plasma protein binding studies often arise from:

- pH/Temperature Variations : p-Cresol-d3 binding decreases at pH >8 or temperatures >37°C .

- Competitive Binding : Co-administered drugs may displace p-cresol-d3 from albumin.

Mitigation Strategies : - Use equilibrium dialysis (96-hour incubation) to measure unbound fractions .

- Validate results with isothermal titration calorimetry (ITC) to assess binding thermodynamics .

- Apply statistical models (e.g., Bland-Altman plots) to reconcile inter-lab variability .

What computational approaches are suitable for modeling the structure and reactivity of p-Cresol-d3?

Advanced

The revised Grimme’s DFT-D3 method in CRYSTAL23 is ideal for modeling:

- Electronic Properties : Reduced HF exchange (20–25%) in hybrid functionals (e.g., HSEsol-3c) improves accuracy for inorganic/organic interfaces .

- Solvent Effects : Use the "sol" parameterization to simulate aqueous environments .

Workflow :

Optimize geometry using PBEsol0-3c functional.

Apply London dispersion corrections (D3-BJ) to account for van der Waals interactions.

Compare vibrational spectra (e.g., O-H/D stretching) with experimental IR data .

Why is deuterium substitution at the methyl group advantageous in NMR studies of p-Cresol?

Basic

Deuterating the methyl group:

- Simplifies Spectra : Eliminates proton splitting in adjacent aromatic protons (e.g., para-substituted hydrogens) .

- Enhances Relaxation : Deuterium’s lower gyromagnetic ratio reduces spin-lattice relaxation times, improving signal-to-noise ratios in long-acquisition experiments .

Example: In ¹H-NMR, the methyl proton triplet (J ~6.5 Hz) in p-cresol is absent in p-cresol-d3, leaving a singlet for aromatic protons .

How do isotopic impurities in p-Cresol-d3 affect pharmacokinetic modeling, and how can they be mitigated?

Advanced

Isotopic impurities (e.g., residual p-cresol-d0/d1) distort kinetic parameters:

- Impact : Overestimation of metabolic clearance due to unlabeled impurities .

Solutions : - Purity Assessment : Use high-resolution MS (HRMS) to quantify impurities (detection limit: 0.1 atom% D) .

- Data Correction : Apply kinetic isotope effect (KIE) adjustments to models (e.g., KIE = 1.05–1.10 for hydroxylation reactions) .

- Synthesis Optimization : Reductive deuteration with deuterium gas (D₂) over Pd/C catalysts achieves >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。